![molecular formula C9H5F3N2O2 B12963874 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound that belongs to the class of trifluoromethyl-substituted heterocycles. These compounds are known for their unique chemical properties and biological activities. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity and stability of the compound. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. One common method involves the construction of the pyridine ring from a trifluoromethyl-containing building block. Another method is the direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved through a multi-step process that involves the use of various reagents and catalysts. For example, a typical procedure might involve the reaction of 2,6-dichloro-4-trifluoromethylpyridine with a palladium catalyst in the presence of a base and a solvent such as ethanol .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For example, the compound can inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, enzymes that are crucial for maintaining bacterial DNA integrity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound is similar in structure but differs in the position of the carboxylic acid group.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has a fluorine atom instead of a carboxylic acid group.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Another isomer with the trifluoromethyl group in a different position.
Uniqueness
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group in this particular position enhances its stability and reactivity compared to other isomers .
Propiedades
Fórmula molecular |
C9H5F3N2O2 |
|---|---|
Peso molecular |
230.14 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-13-7-4(5)3-6(14-7)8(15)16/h1-3H,(H,13,14)(H,15,16) |
Clave InChI |
BIUZCHDPXCKRPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1C(F)(F)F)C=C(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[5-(difluoromethoxy)-2-pyridinyl]-](/img/structure/B12963797.png)

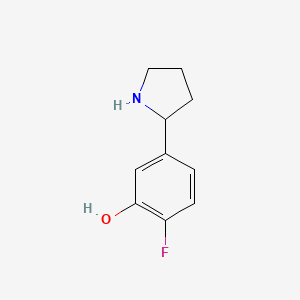
![3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12963810.png)

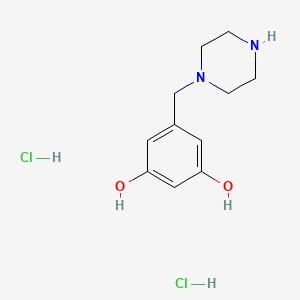
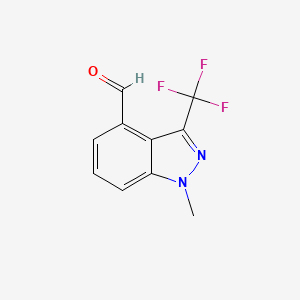

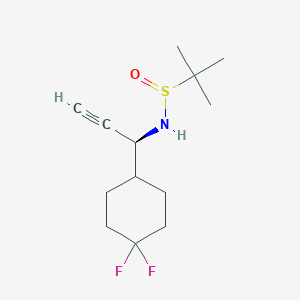
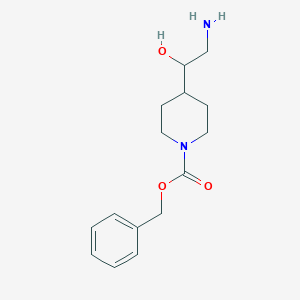
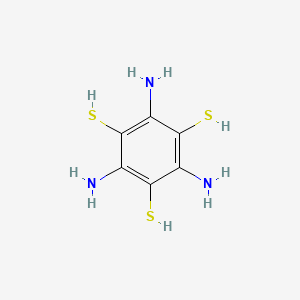
![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B12963866.png)


